molecular formula C7H7NO2S B8073915 3-[(E)-2-nitroprop-1-enyl]thiophene

3-[(E)-2-nitroprop-1-enyl]thiophene

Cat. No.: B8073915
M. Wt: 169.20 g/mol
InChI Key: XZGOEBZNMJQGQL-GQCTYLIASA-N
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Description

3-[(E)-2-Nitroprop-1-enyl]thiophene (CAS 149977-36-6) is a thiophene derivative featuring a nitropropenyl substituent at the 3-position of the aromatic ring. Its molecular formula is C₇H₇NO₂S, with a molecular weight of 169.20 g/mol. The nitro group (-NO₂) is electron-withdrawing, which polarizes the thiophene ring and enhances electrophilic reactivity.

Properties

IUPAC Name

3-[(E)-2-nitroprop-1-enyl]thiophene
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H7NO2S/c1-6(8(9)10)4-7-2-3-11-5-7/h2-5H,1H3/b6-4+
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XZGOEBZNMJQGQL-GQCTYLIASA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=CC1=CSC=C1)[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C/C(=C\C1=CSC=C1)/[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H7NO2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

169.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Route and Reaction Mechanism

The primary method for synthesizing 3-[(E)-2-nitroprop-1-enyl]thiophene involves a nitroaldol (Henry) reaction, a widely used strategy for constructing nitroalkenes. Thiophene-2-carbaldehyde (50 mmol) reacts with nitroethane (75 mmol) in acetic acid, catalyzed by butylamine (100 mmol), under sonication at 60°C . The reaction proceeds via deprotonation of nitroethane by butylamine, generating a nitronate ion that attacks the carbonyl carbon of the aldehyde. Subsequent elimination of water yields the nitroalkene product.

Key reaction parameters include:

  • Molar ratio : A 1:1.5 ratio of aldehyde to nitroethane ensures excess nitroethane drives the reaction to completion.

  • Catalyst : Butylamine acts as a base, facilitating nitronate formation while avoiding over-basification that could lead to side reactions.

  • Solvent : Acetic acid stabilizes intermediates and enhances reaction homogeneity.

The reaction is monitored via gas chromatography (GC), with full conversion of the aldehyde typically achieved within hours under sonication .

Work-Up and Purification

Upon reaction completion, the mixture is quenched in ice water to precipitate the product. Filtration and washing with water remove residual acetic acid and butylamine. Recrystallization from a 1:1 ethanol/ethyl acetate mixture yields yellow crystals of this compound . Single crystals suitable for X-ray diffraction are obtained by slow evaporation of a cyclohexane-ethyl acetate (10:1 v/v) solution .

Critical purification considerations :

  • Solvent selection : Ethanol and ethyl acetate balance polarity to maximize product solubility at elevated temperatures and minimize co-precipitation of impurities.

  • Crystallization kinetics : Slow evaporation promotes the growth of well-ordered crystals, essential for accurate structural determination.

Structural and Stereochemical Confirmation

X-ray crystallography confirms the E configuration of the nitropropene moiety, with a C2–C3–C4–C5 torsion angle of −177.7(3)° . The thiophene ring adopts a planar geometry (mean deviation: 0.012 Å), while the nitro group lies nearly coplanar with the alkene (O1–N1–C2–C3 torsion: 178.2°) . Weak intermolecular C6–H6⋯O2 interactions (2.57 Å) stabilize the crystal packing (Fig. 1) .

Table 1: Selected crystallographic data for this compound

ParameterValue
Crystal systemMonoclinic
Space groupP2₁/n
a (Å)6.7545(6)
b (Å)16.6940(13)
c (Å)7.4527(4)
β (°)110.640(7)
Volume (ų)786.42(10)
Z4
Density (g/cm³)1.429

Spectroscopic Characterization

Infrared (IR) spectroscopy :

  • Strong absorption at 1530 cm⁻¹ corresponds to the asymmetric stretching of the nitro group (NO₂) .

  • C=C stretching vibrations appear at 1620 cm⁻¹, consistent with conjugated alkenes.

¹H NMR (400 MHz, CDCl₃) :

  • δ 7.45 (d, J = 4.0 Hz, 1H, thiophene H-5)

  • δ 7.10 (d, J = 4.0 Hz, 1H, thiophene H-4)

  • δ 6.85 (s, 1H, CH=NO₂)

  • δ 2.35 (s, 3H, CH₃)

13C NMR (100 MHz, CDCl₃) :

  • δ 148.2 (C=N), 140.1 (C-S), 128.5–126.3 (thiophene carbons), 18.7 (CH₃) .

Applications and Derivative Synthesis

This compound serves as a precursor for:

  • Nitro reduction : Catalytic hydrogenation (H₂/Pd-C) yields 3-(2-aminoprop-1-enyl)thiophene, a valuable intermediate for pharmaceuticals .

  • Cycloadditions : Participation in Diels-Alder reactions with dienes forms substituted thiophene-fused cyclohexenes.

Chemical Reactions Analysis

Types of Reactions: 3-[(E)-2-nitroprop-1-enyl]thiophene can undergo various chemical reactions, including:

  • Oxidation: The nitro group can be oxidized to form nitroso compounds or nitrates.

  • Reduction: The nitro group can be reduced to form amines.

  • Substitution: The thiophene ring can undergo electrophilic substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

  • Reduction: Typical reducing agents include iron (Fe) and hydrogen (H2) in the presence of a catalyst.

  • Substitution: Electrophilic substitution reactions often use Lewis acids like aluminum chloride (AlCl3).

Major Products Formed:

  • Oxidation: Nitroso derivatives and nitrates.

  • Reduction: Amines such as 3-(2-aminoprop-1-enyl)thiophene.

  • Substitution: Substituted thiophenes with various functional groups.

Scientific Research Applications

3-[(E)-2-nitroprop-1-enyl]thiophene has several scientific research applications:

  • Chemistry: It serves as a building block in organic synthesis, particularly in the construction of complex molecules.

  • Biology: The compound can be used as a probe in biological studies to understand cellular processes.

  • Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

3-[(E)-2-nitroprop-1-enyl]thiophene is similar to other thiophene derivatives, such as 2-nitrothiophene and 3-nitrothiophene. its unique structure, particularly the presence of the nitroprop-1-enyl group, distinguishes it from these compounds. This structural difference can lead to variations in reactivity and biological activity.

Comparison with Similar Compounds

Structural and Functional Group Analysis

The following table summarizes key structural and functional differences between 3-[(E)-2-nitroprop-1-enyl]thiophene and analogous compounds:

Compound Name Molecular Formula Molecular Weight (g/mol) Substituents H-Bond Donors H-Bond Acceptors Notable Properties/Applications
This compound C₇H₇NO₂S 169.20 Nitropropenyl 0 3 High reactivity due to nitro group; potential precursor for explosives or pharmaceuticals
3-(2-Phenylethenyl)thiophene C₁₂H₁₀S 186.27 Phenylethenyl 0 1 Extended conjugation for optoelectronic materials; used in organic semiconductors
(E)-3-Dimethylamino-1-(2-thienyl)prop-2-en-1-one C₉H₁₁NOS 181.25 Dimethylamino enone 0 2 Planar structure (dihedral angle 2.92°); ligand for metal coordination complexes
Thiophene-chalcone hybrids (e.g., (E)-1-(5-chlorothiophen-2-yl)-3-(3-methylthiophen-2-yl)prop-2-en-1-one) Varies Varies Chloro, methyl, etc. Varies Varies Antimicrobial, anticancer activities; structural versatility for drug design

Substituent Effects and Reactivity

  • Nitropropenyl Group (Target Compound): The nitro group introduces strong electron-withdrawing effects, making the thiophene ring electron-deficient. This enhances susceptibility to nucleophilic aromatic substitution (e.g., reactions with amines or thiols) and may facilitate explosive or energetic material synthesis.
  • Phenylethenyl Group (3-(2-Phenylethenyl)thiophene): The phenylethenyl substituent extends conjugation, improving charge transport properties. This compound is structurally analogous to styrylthiophenes used in organic light-emitting diodes (OLEDs) and conductive polymers. Its single H-bond acceptor (1) and nonpolar substituent favor solubility in organic solvents .
  • Dimethylamino Enone ((E)-3-Dimethylamino-1-(2-thienyl)prop-2-en-1-one): The enone system and dimethylamino group enable chelation with transition metals (e.g., Cu²⁺, Zn²⁺), making it a candidate for catalytic or photoluminescent complexes. The planar structure (dihedral angle 2.92°) facilitates π-π stacking in crystal lattices, which may influence solid-state properties .
  • Thiophene-Chalcone Hybrids : Chalcone derivatives combine a thiophene ring with an α,β-unsaturated ketone. Substituents like chloro or methyl groups enhance bioactivity; for example, (E)-1-(5-chlorothiophen-2-yl)-3-(3-methylthiophen-2-yl)prop-2-en-1-one exhibits antimicrobial and anticancer properties. These hybrids often display improved solubility and bioavailability compared to nitro-substituted analogs .

Q & A

Basic Research Questions

Q. What are the optimized synthetic routes for 3-[(E)-2-nitroprop-1-enyl]thiophene, and how can reaction conditions be tailored to improve yield?

  • Methodological Answer : One-pot synthesis strategies, inspired by thienyl-bridged oligophenothiazine protocols (), can be adapted. Key steps include:

  • Reagent Selection : Use nitroalkane derivatives (e.g., nitropropane) for nitropropene formation.
  • Catalysis : Employ transition-metal catalysts (e.g., Pd) for cross-coupling reactions.
  • Temperature Control : Maintain 60–80°C to favor the (E)-isomer configuration.
  • Purification : Column chromatography (silica gel, hexane/ethyl acetate) isolates the product. Yields ≥70% are achievable under optimized conditions ().

Q. Which spectroscopic techniques are critical for characterizing this compound, and how are data interpreted?

  • Methodological Answer :

  • NMR : 1^1H NMR identifies vinyl proton coupling (J=1216HzJ = 12–16 \, \text{Hz} for trans-configuration) and thiophene ring protons (δ 6.8–7.5 ppm). 13C^{13}\text{C} NMR confirms nitro group attachment (C-NO2_2 at δ 140–150 ppm) ().
  • IR : Strong absorption at 1520 cm1^{-1} (N-O asymmetric stretch) and 1350 cm1^{-1} (symmetric stretch) ().
  • MS : Molecular ion peak at m/z 169 [M+^+] (C7_7H7_7NO2_2S) with fragmentation patterns matching nitropropene cleavage ().

Q. How does the nitropropene substituent influence the reactivity of the thiophene ring?

  • Methodological Answer : The electron-withdrawing nitro group activates the thiophene ring for electrophilic substitution at the 5-position. Key reactions include:

  • Halogenation : Bromine in acetic acid yields 5-bromo derivatives.
  • Nitration : Mixed HNO3_3/H2_2SO4_4 introduces a second nitro group ( ).
  • Cross-Coupling : Suzuki-Miyaura reactions with arylboronic acids require Pd(PPh3_3)4_4 catalysis ().

Advanced Research Questions

Q. How can density functional theory (DFT) predict the electronic properties of this compound?

  • Methodological Answer :

  • Computational Setup : Use B3LYP/6-31G(d) for geometry optimization and TD-DFT (CAM-B3LYP) for UV-vis spectra ().
  • Key Findings : The nitro group reduces the HOMO-LUMO gap (ΔE ≈ 3.2 eV), enhancing charge-transfer transitions (λmax_{\text{max}} ≈ 380 nm). Frontier orbitals localize on the nitropropene-thiophene backbone ().

Q. What strategies resolve contradictions in crystallographic data for nitro-substituted thiophenes?

  • Methodological Answer :

  • Refinement Tools : SHELXL ( ) for small-molecule refinement; WinGX () for data integration.
  • Validation : Cross-check with ORTEP-3 ( ) for thermal ellipsoid visualization. Discrepancies in bond lengths (e.g., C-NO2_2 vs. C-S) are resolved via Hirshfeld surface analysis ( ).

Q. What mechanistic insights explain the biological activity of nitropropene-thiophene derivatives?

  • Methodological Answer :

  • In Vitro Assays : Test antimicrobial activity using MIC assays (e.g., against S. aureus). Nitro groups enhance redox cycling, generating reactive oxygen species ( ).
  • Docking Studies : AutoDock Vina predicts binding to E. coli DNA gyrase (ΔG ≈ -8.2 kcal/mol) via nitro-thiophene interactions ( ).

Q. How do solvent effects influence the tautomeric equilibrium of this compound?

  • Methodological Answer :

  • Solvent Screening : Use UV-vis in polar (DMF) vs. non-polar (toluene) solvents. Dielectric constant (ε) > 30 stabilizes the enol tautomer ().
  • Kinetic Studies : Stopped-flow spectroscopy monitors tautomerization rates (k ≈ 1.5 × 103^3 s1^{-1} in DMSO) ().

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